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Compound of Interest

Compound Name: 4-Methoxystyrene

Cat. No.: B147599

This guide provides a comprehensive overview of the spectroscopic data for 4-
methoxystyrene, a significant monomer in polymer chemistry and a valuable intermediate in
organic synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) data, along with the experimental protocols for data
acquisition. This document is intended for researchers, scientists, and professionals in drug
development and materials science who require a detailed understanding of this compound's
structural characteristics.

Spectroscopic Data Summary

The spectroscopic data for 4-methoxystyrene is summarized in the tables below, providing a
clear reference for its structural identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR (Proton NMR)

The *H NMR spectrum of 4-methoxystyrene exhibits characteristic signals for its aromatic,
vinylic, and methoxy protons.
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Coupling

Chemical Shift L Number of .
Multiplicity Constant (J) Assignment
(6) ppm Protons
Hz

Ar-H (ortho to -
7.35 d 8.5 2H

OCHs3)

Ar-H (meta to -
6.86 d 85 2H

OCHs)
6.66 dd 17.5,10.9 1H Vinylic-H
5.61 d 17.5 1H Vinylic-H (trans)
5.12 d 10.9 1H Vinylic-H (cis)
3.81 S - 3H -OCHs

13C NMR (Carbon-13 NMR)

The 13C NMR spectrum provides insight into the carbon framework of 4-methoxystyrene.[1]

Chemical Shift (8) ppm Assighment

159.5 Ar-C (-OCHsz)

136.3 Vinylic-CH

130.9 Ar-C (quaternary)
127.3 Ar-CH (ortho to -OCHs)
114.0 Ar-CH (meta to -OCHs)
111.3 Vinylic-CHz

55.2 -OCHs

Infrared (IR) Spectroscopy

The IR spectrum of 4-methoxystyrene displays characteristic absorption bands corresponding
to its functional groups.[2]
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Wavenumber (cm~?) Intensity Assignment

=C-H stretch (aromatic and

3053 Medium o
vinylic)
2930, 2855 Medium C-H stretch (methyl)
1628 Strong C=C stretch (vinylic)
1608, 1510 Strong C=C stretch (aromatic)
1245 Strong C-O-C stretch (asymmetric)
1035 Strong C-O-C stretch (symmetric)
=C-H bend (vinylic out-of-
990, 905 Strong
plane)
Ar-H bend (para-disubstituted
830 Strong

out-of-plane)

Mass Spectrometry (MS)

The mass spectrum of 4-methoxystyrene provides information about its molecular weight and
fragmentation pattern under electron ionization (El).[3]

miz Relative Intensity (%) Assighment

134 100 [M]* (Molecular ion)

119 80 [M - CHs]*

o1 50 [M - CHs - COJ]* or [C7H7]*
(Tropylium ion)

77 30 [CeHs]* (Phenyl cation)

63 20 [CsHs]*

51 15 [CaHs]*

Experimental Protocols
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The following sections describe the general methodologies used to obtain the spectroscopic
data presented above.

NMR Spectroscopy

Sample Preparation: A solution of 4-methoxystyrene was prepared by dissolving
approximately 10-20 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCIs). The
solution was then transferred to a 5 mm NMR tube.

Instrumentation: *H and 3C NMR spectra were recorded on a 300 MHz NMR spectrometer.[4]
IH NMR Acquisition:

e Number of Scans: 16

e Relaxation Delay: 1.0 s

e Pulse Width: 30°

e Acquisition Time: 3.0 s

e Spectral Width: 16 ppm

» Reference: Tetramethylsilane (TMS) at 0.00 ppm.
13C NMR Acquisition:

e Number of Scans: 1024

» Relaxation Delay: 2.0 s

e Pulse Program: Proton-decoupled

e Acquisition Time: 1.5 s

e Spectral Width: 200 ppm

e Reference: CDClz at 77.16 ppm.
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Infrared (IR) Spectroscopy

Sample Preparation: A thin film of neat 4-methoxystyrene was prepared between two
potassium bromide (KBr) plates.

Instrumentation: The IR spectrum was recorded using a Fourier-transform infrared (FTIR)
spectrometer.

Acquisition Parameters:

Spectral Range: 4000-400 cm~1

Resolution: 4 cm—1

Number of Scans: 32

Background: A background spectrum of the clean KBr plates was recorded and subtracted
from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of 4-methoxystyrene was prepared in methanol at a
concentration of approximately 1 pg/mL.

Instrumentation: Mass spectral data was obtained using a gas chromatograph coupled to a
mass spectrometer (GC-MS) with an electron ionization (EIl) source.

GC Conditions:

Column: HP-5MS (30 m x 0.25 mm x 0.25 pm)

Inlet Temperature: 250°C

Oven Program: Initial temperature of 50°C held for 2 min, then ramped to 250°C at
10°C/min.

Carrier Gas: Helium at a constant flow of 1 mL/min.

MS Conditions:
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« lonization Mode: Electron lonization (EI)
« lonization Energy: 70 eV
e Source Temperature: 230°C

Mass Range: m/z 40-400

Workflow Visualization

The following diagrams illustrate the general workflows for spectroscopic analysis.

General Workflow for Spectroscopic Analysis
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Caption: General workflow for the spectroscopic analysis of 4-Methoxystyrene.
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NMR Experimental Workflow
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Caption: A detailed workflow for conducting an NMR experiment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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